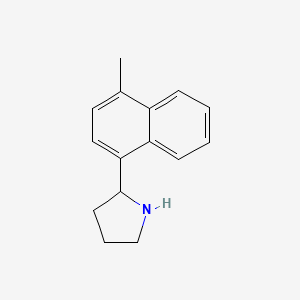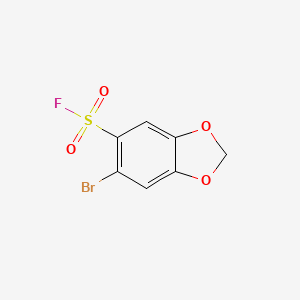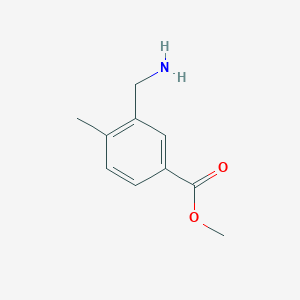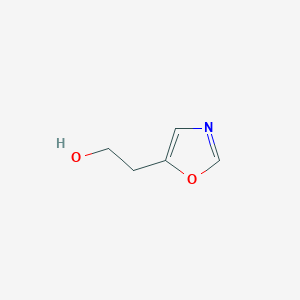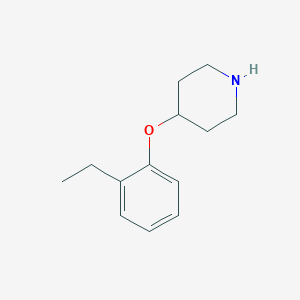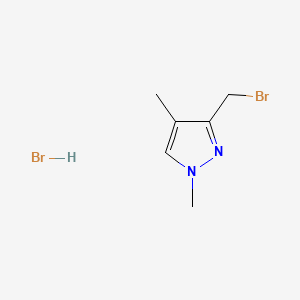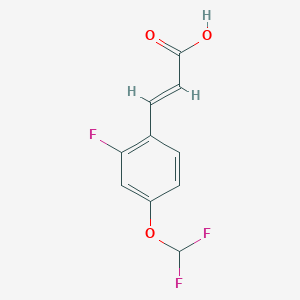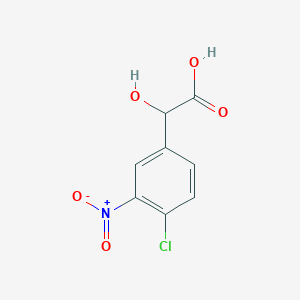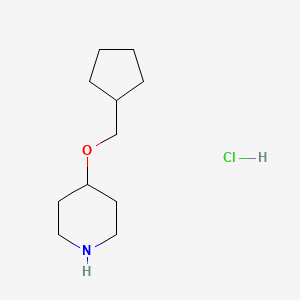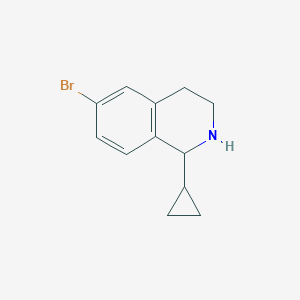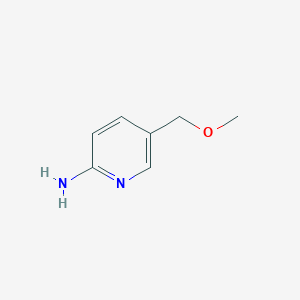
1-Bromo-2-chloro-4-(2-nitroethenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-chloro-4-(2-nitroethenyl)benzene is an organic compound with the molecular formula C8H5BrClNO2 It is a derivative of benzene, featuring bromine, chlorine, and nitroethenyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-4-(2-nitroethenyl)benzene can be synthesized through a multi-step process involving the nitration of 2-bromo-4-chlorobenzaldehyde followed by a condensation reaction with nitromethane. The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the formation of the nitroethenyl group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2-chloro-4-(2-nitroethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitroethenyl group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles in the presence of appropriate reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of amino-substituted benzene derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Bromo-2-chloro-4-(2-nitroethenyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-chloro-4-(2-nitroethenyl)benzene involves its interaction with various molecular targets. The nitroethenyl group can participate in electrophilic aromatic substitution reactions, while the bromine and chlorine atoms can undergo nucleophilic substitution. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparaison Avec Des Composés Similaires
1-Bromo-2-chlorobenzene: Lacks the nitroethenyl group, making it less reactive in certain chemical reactions.
2-Bromo-4-chlorobenzaldehyde: Contains an aldehyde group instead of the nitroethenyl group, leading to different reactivity and applications.
1-Bromo-4-chloro-2-nitrobenzene: Similar structure but with different positioning of substituents, affecting its chemical properties and reactivity.
Uniqueness: 1-Bromo-2-chloro-4-(2-nitroethenyl)benzene is unique due to the presence of the nitroethenyl group, which imparts distinct chemical reactivity and potential applications in various fields. Its combination of bromine, chlorine, and nitroethenyl substituents makes it a versatile compound for synthetic and research purposes.
Propriétés
Formule moléculaire |
C8H5BrClNO2 |
|---|---|
Poids moléculaire |
262.49 g/mol |
Nom IUPAC |
1-bromo-2-chloro-4-[(E)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C8H5BrClNO2/c9-7-2-1-6(5-8(7)10)3-4-11(12)13/h1-5H/b4-3+ |
Clé InChI |
BKFRTLVDHYSKQH-ONEGZZNKSA-N |
SMILES isomérique |
C1=CC(=C(C=C1/C=C/[N+](=O)[O-])Cl)Br |
SMILES canonique |
C1=CC(=C(C=C1C=C[N+](=O)[O-])Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



